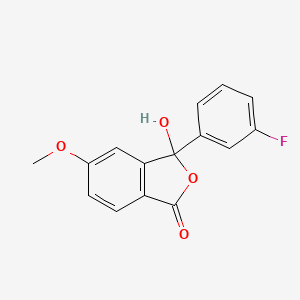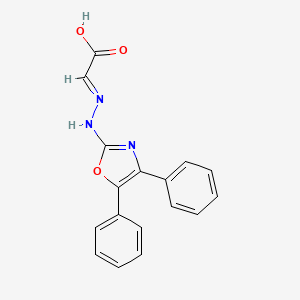
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxazole ring substituted with diphenyl groups and a hydrazono group attached to an acetic acid moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid typically involves the condensation of 4,5-diphenyloxazole-2-carbaldehyde with hydrazine hydrate, followed by the reaction with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions: 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is not fully understood, but it is believed to interact with various molecular targets through its hydrazono and oxazole functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
4,5-Diphenyloxazole: Shares the oxazole ring structure but lacks the hydrazono and acetic acid groups.
2-(4,5-Diphenyloxazol-2-yl)acetic acid: Similar structure but without the hydrazono group.
Hydrazonoacetic acid derivatives: Compounds with similar hydrazono and acetic acid functionalities but different substituents on the oxazole ring.
Uniqueness: 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is unique due to the combination of its oxazole ring, diphenyl groups, hydrazono group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C17H13N3O3 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC名 |
(2E)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C17H13N3O3/c21-14(22)11-18-20-17-19-15(12-7-3-1-4-8-12)16(23-17)13-9-5-2-6-10-13/h1-11H,(H,19,20)(H,21,22)/b18-11+ |
InChIキー |
LABFCGFWITWXMD-WOJGMQOQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)N/N=C/C(=O)O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NN=CC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)
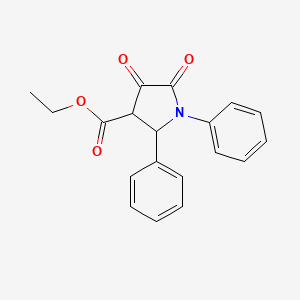
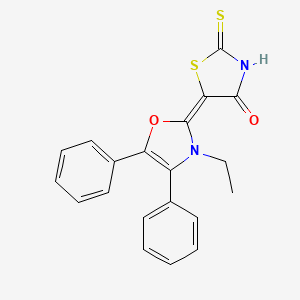

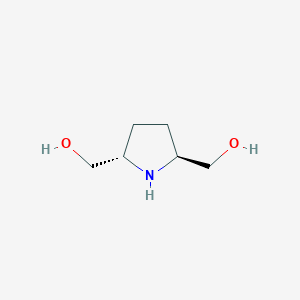
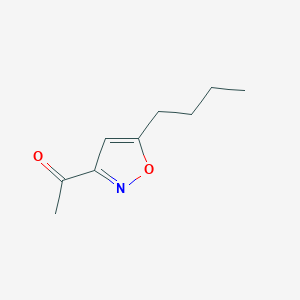

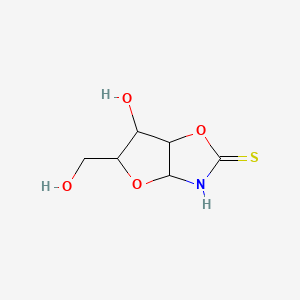
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

